molecular formula C11H8NO3- B1233715 3-(Indol-3-yl)pyruvate

3-(Indol-3-yl)pyruvate

Cat. No. B1233715
M. Wt: 202.19 g/mol
InChI Key: RSTKLPZEZYGQPY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(indol-3-yl)pyruvate is a indol-3-yl carboxylic acid anion that is the conjugate base of 3-(indol-3-yl)pyruvic acid It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is an indol-3-yl carboxylic acid anion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3-(indol-3-yl)pyruvic acid.

Scientific Research Applications

Cancer Treatment and Neurodegenerative Disorders

3-(Indol-3-yl)pyruvate derivatives have shown promise as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2), a potential therapeutic target for cancer treatment and neurodegenerative disorders such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease. These compounds could also have implications for treating chronic viral infections and obesity (Abdel-Magid, 2017).

Biological Pigment Applications

A naturally derived pigment, closely related to 3-(Indol-3-yl)pyruvate, has been identified across various bacteria species, exhibiting potential as a novel therapeutic drug category derived from L-tryptophan. This pigment demonstrates anti-cancer and antibiotic properties and is gaining popularity in industrial markets such as textiles, cosmetics, and medicine, showcasing a wide range of biological behaviors including antioxidant, antitumor, and immunomodulatory activities (Ishani, Isita, & Vijayakumar, 2021).

Plant Growth and Microbial Interactions

Indole-3-pyruvate decarboxylase, an enzyme involved in the biosynthesis of indole-3-acetic acid (a plant growth hormone), catalyzes the conversion of 3-(Indol-3-yl)pyruvate to indole-3-acetaldehyde. This pathway is significant in the interactions between plants and microbes, such as in Enterobacter cloacae isolated from the rhizosphere of cucumbers, emphasizing the role of 3-(Indol-3-yl)pyruvate in promoting plant growth and health (Schütz et al., 2003).

Optoelectronic Properties in Semiconductor Devices

Research on 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine and related compounds has revealed valuable insights into their optoelectronic and charge transfer properties at both molecular and solid-state bulk levels. These properties make such derivatives suitable for use in multifunctional organic semiconductor devices, indicating the potential for 3-(Indol-3-yl)pyruvate derivatives in electronic applications (Irfan et al., 2019).

Auxin Production in Microorganisms

3-(Indol-3-yl)pyruvate is also central to the production of indole-3-acetic acid (IAA) in various microorganisms, including Paenibacillus polymyxa. The identification and functional analysis of genes involved in this pathway shed light on the microbial synthesis of IAA, which plays a crucial role in plant-microbe interactions and could have agricultural applications (Phi et al., 2008).

properties

Product Name

3-(Indol-3-yl)pyruvate

Molecular Formula

C11H8NO3-

Molecular Weight

202.19 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-oxopropanoate

InChI

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/p-1

InChI Key

RSTKLPZEZYGQPY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL 2 M MgCl2, and 2 mg of the aminotransferase enzyme (AT-103). Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme (AT-103) is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.
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AT-103
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Synthesis routes and methods II

Procedure details

The aspC and the proA genes were cloned into the pTrc99a expression vector (Amersham, Piscataway, N.J.). The resulting vector was transformed into the tryptophan auxotrophs CAG18455 or CAG18579 (see Example 4 for strain descriptions). The transformants were plated on M9 minimal medium with 0.1 mM IPTG and 5 mM monatin. After 3 days at 37° C., the strains with the operon plasmids formed colonies, while the parent strains did not appear to grow. Additionally, the growth was dependent on the presence of IPTG indicating that expression of the operon was required for growth. In this complementation study, the aspC/proA operon formed MP from monatin and indole-3-pyruvate from MP. The indole-3-pyruvate could then be converted to L-tryptophan allowing the tryptophan auxotrophs to grow on M9 minimal medium.
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Synthesis routes and methods III

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL 2 M MgCl2, and 2 mg of aminotransferase enzyme. Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.
Name
Quantity
1 μL
Type
reactant
Reaction Step One
[Compound]
Name
AT-103
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AT-103
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Synthesis routes and methods IV

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL. 2 M MgCl2, and 2 mg of the aminotransferase enzyme (AT-103). Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme (AT-103) is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.
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Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
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AT-103
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Indol-3-yl)pyruvate
Reactant of Route 2
Reactant of Route 2
3-(Indol-3-yl)pyruvate
Reactant of Route 3
3-(Indol-3-yl)pyruvate
Reactant of Route 4
3-(Indol-3-yl)pyruvate
Reactant of Route 5
3-(Indol-3-yl)pyruvate
Reactant of Route 6
3-(Indol-3-yl)pyruvate

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